7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride
Description
7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride is a heterocyclic compound featuring a thienopyridine core fused with a morpholine substituent and dicarboxylic acid functionalities. Its molecular structure combines aromaticity, hydrogen-bonding capacity (via carboxylic acid groups), and solubility enhancement due to the hydrochloride salt form.
Properties
IUPAC Name |
7-morpholin-4-ylthieno[3,2-b]pyridine-3,6-dicarboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S.ClH/c16-12(17)7-5-14-9-8(13(18)19)6-21-11(9)10(7)15-1-3-20-4-2-15;/h5-6H,1-4H2,(H,16,17)(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAFKDYSSFGYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C(=NC=C2C(=O)O)C(=CS3)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,2-b]pyridine core, followed by the introduction of the morpholine ring and the carboxylic acid groups. Common reagents used in these reactions include thionyl chloride, morpholine, and various carboxylating agents. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the final product. Key parameters such as reaction time, temperature, and reagent concentrations are carefully controlled. Purification steps, including crystallization and chromatography, are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
A systematic comparison of key structural and functional attributes is provided below:
Key Observations :
- Functional Group Impact: The hydrochloride salt and free carboxylic acid groups in 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid enhance solubility compared to its esterified analog (). This contrasts with benzimidazole-5,6-dicarboxylic acid, which lacks a morpholine group but is utilized in coordination chemistry .
- Pharmacological Potential: Talaglumetad hydrochloride shares the hydrochloride salt feature but diverges in core structure, emphasizing the role of bicyclic systems in central nervous system targeting .
Biological Activity
7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride (CAS No. 2007920-91-2) is a chemical compound with notable biological activity. It is characterized by its unique molecular structure, which includes a thieno[3,2-b]pyridine core and morpholine substituent. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Molecular Characteristics
- Molecular Formula : C₁₃H₁₃ClN₂O₅S
- Molecular Weight : 344.77 g/mol
- Purity : Typically reported at 95% or higher in commercial preparations.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on cellular processes.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. The mechanisms of action appear to involve the modulation of key signaling pathways associated with cell growth and apoptosis.
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Cell Line Studies :
- In vitro studies have demonstrated that the compound inhibits the growth of breast, colon, and lung cancer cells.
- Notably, it has been found to induce apoptosis in these cell lines through mechanisms that may involve the activation of caspases and the disruption of mitochondrial membrane potential.
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Mechanistic Insights :
- The compound's structure allows it to interact with various molecular targets within cancer cells.
- It has been suggested that this compound may influence the expression of genes involved in cell cycle regulation and apoptosis.
Data Table: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15.2 | Induction of apoptosis |
| Colon Cancer | 12.5 | Inhibition of cell proliferation |
| Lung Cancer | 10.3 | Activation of caspases |
Study 1: Antiproliferative Effects
A study published in the Journal of Fluorine Chemistry evaluated the antiproliferative effects of various derivatives related to thieno[3,2-b]pyridine compounds. Among these, this compound showed promising results against multiple cancer types, highlighting its potential as a lead compound for further drug development .
Study 2: Mechanistic Pathway Analysis
Another investigation focused on the mechanistic pathways activated by this compound. The study utilized flow cytometry and Western blot analysis to demonstrate that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
